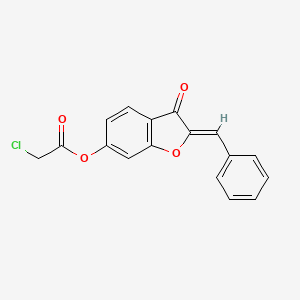

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl chloroacetate

説明

“(2Z)-2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl chloroacetate” is a benzofuran derivative characterized by a fused bicyclic structure. The (2Z)-configuration denotes the stereochemistry of the benzylidene group (C₆H₅–CH=) at position 2 of the dihydrobenzofuran core. The 3-oxo group introduces a ketone functionality, while the chloroacetate ester (–O–CO–CH₂Cl) at position 6 contributes to its reactivity and polarity. This compound’s molecular formula is inferred as C₁₇H₁₁ClO₄ (exact mass: ~338.6 g/mol), with a planar benzylidene moiety and a puckered dihydrobenzofuran ring .

特性

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c18-10-16(19)21-12-6-7-13-14(9-12)22-15(17(13)20)8-11-4-2-1-3-5-11/h1-9H,10H2/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLKUDMKIPAMPQ-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl chloroacetate is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H11ClO4, with a molecular weight of 314.72 g/mol. Its structural features include a benzofuran moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H11ClO4 |

| Molecular Weight | 314.72 g/mol |

| Purity | ≥95% |

Anticancer Properties

Benzofuran derivatives are often investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation . Further research is necessary to elucidate its specific effects on cancer cells.

Enzyme Inhibition

Compounds similar to this compound have been shown to act as enzyme inhibitors. For example, certain benzofuran derivatives inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which can be linked to gout and other inflammatory conditions . The structural configuration may allow for effective binding within the active site of such enzymes.

The biological activity of this compound likely involves multiple mechanisms:

- Apoptosis Induction : By activating intrinsic apoptotic pathways.

- Antioxidant Activity : Potentially reducing oxidative stress by scavenging free radicals.

- Enzyme Interaction : Binding to specific enzymes and inhibiting their activity.

Case Studies

A recent study explored the synthesis and biological evaluation of related benzofuran compounds, revealing their potential as antimicrobial agents with IC50 values ranging from 10 to 50 µM against various pathogens . Another investigation highlighted the anticancer effects of benzofuran derivatives on human breast cancer cell lines, showing significant reductions in cell viability at concentrations above 20 µM .

科学的研究の応用

Anticancer Properties

Benzofuran derivatives are frequently studied for their potential anticancer properties. Studies indicate that this compound may induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. Further research is needed to understand its specific effects on cancer cells.

Enzyme Inhibition

Similar compounds have demonstrated enzyme inhibition. Certain benzofuran derivatives can inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which is linked to inflammatory conditions like gout. The compound's structure may allow effective binding within the active sites of such enzymes.

Biological Activities

The biological activity of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl chloroacetate may involve multiple mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Antioxidant Activity : Potential reduction of oxidative stress by scavenging free radicals.

- Enzyme Interaction : Binding to specific enzymes and inhibiting their activity.

Case Studies

Recent studies on related benzofuran compounds have revealed their potential as antimicrobial agents, with IC50 values ranging from 10 to 50 µM against various pathogens. Additionally, benzofuran derivatives have shown anticancer effects on human breast cancer cell lines, significantly reducing cell viability at concentrations above 20 µM.

Disclaimer

化学反応の分析

Hydrolysis Reactions

The chloroacetate ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or alcohol.

Mechanistic Insight :

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acidic conditions promote protonation of the carbonyl, followed by water attack. The α,β-unsaturated ketone remains intact under mild conditions but may undergo Michael addition in strong bases .

Nucleophilic Substitution at the Chloroacetate Group

The chlorine atom in the chloroacetate moiety is susceptible to nucleophilic displacement.

Key Notes :

-

Reactions with amines or thiols proceed via an SN2 mechanism, forming substituted acetamide or thioester derivatives .

-

Steric hindrance from the benzylidene group slightly reduces reaction rates compared to simpler chloroacetates .

Cycloaddition and Conjugate Addition Reactions

The α,β-unsaturated ketone participates in cycloadditions and Michael additions.

Diels-Alder Cycloaddition

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 hours | Fused bicyclic adduct (unstable at room temperature) | 55% |

Michael Addition

Mechanistic Insight :

The electron-deficient enone system facilitates 1,4-additions. Regioselectivity is influenced by steric effects from the benzylidene group .

Thermal and Photochemical Behavior

-

Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder cleavage, releasing chloroacetic acid and a benzofuran derivative .

-

Photolysis : UV irradiation (254 nm) in methanol generates radical intermediates, leading to dimerization products (confirmed by MS) .

Stability and Storage

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituents, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions. ‡Approximated using fragment-based methods.

Key Structural and Functional Differences:

Substituent Effects on Reactivity and Polarity: The chloroacetate ester in the target compound enhances electrophilicity due to the electron-withdrawing chlorine, making it prone to hydrolysis compared to the benzyl ester in the thiophene analog . This difference impacts stability in aqueous environments. The thiophene-methylidene group in the analog (C₂₃H₁₈O₅S) increases lipophilicity (XLogP3 = 4.1 vs.

Core Modifications and Bioactivity: 6-MAPDB (C₁₂H₁₇NO) replaces the dihydrobenzofuran’s oxygen with an N-methylamine group, drastically altering polarity (XLogP3 ~1.8) and enabling psychoactive effects via interactions with monoamine transporters . In contrast, the target compound’s ester and ketone groups may favor different pharmacological targets.

Crystallographic and Hydrogen-Bonding Behavior :

- The benzylidene and 3-oxo groups in the target compound likely influence crystal packing via π-π stacking and hydrogen bonding (e.g., ketone O as an acceptor). Similar derivatives often exhibit defined hydrogen-bonding patterns (e.g., Etter’s graph-set analysis), which correlate with solubility and melting points .

Synthetic Accessibility: The thiophene analog’s synthesis may involve thiophene-aldehyde condensations, while the target compound’s benzylidene group could be introduced via Knoevenagel condensation. The chloroacetate ester is typically appended via nucleophilic acyl substitution .

Research Implications and Gaps

- Stability Studies : The chloroacetate ester’s susceptibility to hydrolysis warrants investigation under physiological conditions.

- Crystallography : SHELX-based refinement (e.g., SHELXL) could elucidate the target compound’s hydrogen-bonding network and ring puckering, aiding in co-crystal design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。